molecular formula C19H17N3O3S B345100 1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole CAS No. 873680-90-1

1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole

Cat. No.: B345100
CAS No.: 873680-90-1
M. Wt: 367.4g/mol
InChI Key: AGANPWBWGRWONZ-UHFFFAOYSA-N
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Description

1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole is a specialized chemical reagent designed for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal applications. This benzotriazole-derived compound features a naphthalene core functionalized with a propoxy group and a sulfonyl linkage, a structural motif seen in related research chemicals like 1-(4-Bromo-3-ethoxyphenyl)sulfonylbenzotriazole and 4-[(4-propoxy-1-naphthalenyl)sulfonyl]morpholine . Its molecular architecture suggests potential utility as an activating agent or catalyst in synthetic organic chemistry, particularly in facilitating the formation of complex molecules. Researchers may value this compound for exploring novel reaction pathways, such as the synthesis of amide bonds or other condensation reactions, where similar benzotriazole derivatives are known to suppress racemization and improve coupling efficiency . The propoxynaphthalene component may impart distinct solubility and steric properties, making it a subject of interest for method development and material science investigations. Handle with appropriate safety precautions.

Properties

IUPAC Name

1-(4-propoxynaphthalen-1-yl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-2-13-25-18-11-12-19(15-8-4-3-7-14(15)18)26(23,24)22-17-10-6-5-9-16(17)20-21-22/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGANPWBWGRWONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Propoxynaphthalene

4-Propoxynaphthalene is synthesized via nucleophilic aromatic substitution. 1-Naphthol reacts with propyl bromide in the presence of a base, typically potassium carbonate (K₂CO₃), in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds at 80–100°C for 8–12 hours, achieving yields of 75–85%. The propoxy group activates the naphthalene ring for subsequent electrophilic substitution, directing incoming electrophiles to the para position relative to the oxygen atom.

Key analytical data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, J = 8.4 Hz, 1H), 7.85–7.43 (m, 5H), 4.12 (t, J = 6.8 Hz, 2H), 1.89 (sextet, J = 7.2 Hz, 2H), 1.05 (t, J = 7.4 Hz, 3H).

  • IR (KBr): 1245 cm⁻¹ (C–O–C stretch), 1602 cm⁻¹ (aromatic C=C).

Sulfonation of 4-Propoxynaphthalene

Sulfonation introduces the sulfonyl group at the para position using chlorosulfonic acid (ClSO₃H). The reaction is conducted at 0–5°C to minimize polysubstitution, followed by gradual warming to room temperature. The intermediate sulfonic acid is treated with thionyl chloride (SOCl₂) to yield 4-propoxy-naphthalene-1-sulfonyl chloride.

Optimization notes :

  • Excess ClSO₃H (1.5 equiv.) ensures complete conversion.

  • Quenching with SOCl₂ at 40°C for 2 hours enhances sulfonyl chloride stability.

Key analytical data :

  • ¹³C NMR (CDCl₃, 100 MHz): δ 153.2 (C–O), 134.8 (SO₂), 128.6–126.1 (aromatic carbons).

  • Mass spectrometry : m/z 279.1 [M+H]⁺ (calculated for C₁₃H₁₃ClO₃S: 279.03).

Coupling with Benzotriazole

The sulfonyl chloride intermediate reacts with benzotriazole in anhydrous dichloromethane (DCM) under basic conditions (pyridine or triethylamine). The reaction proceeds via nucleophilic acyl substitution, forming the sulfonate ester. After 4–6 hours at room temperature, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Yield optimization :

  • Stoichiometric pyridine (1.1 equiv.) scavenges HCl, driving the reaction to completion.

  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Key analytical data :

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.65 (s, 1H, triazole-H), 8.24–7.52 (m, 8H, naphthalene and benzotriazole), 4.18 (t, J = 6.6 Hz, 2H, OCH₂), 1.91–1.08 (m, 5H, CH₂CH₂CH₃).

  • IR (KBr): 1360 cm⁻¹ (S=O asym), 1175 cm⁻¹ (S=O sym), 760 cm⁻¹ (C–S stretch).

Alternative Methodologies and Comparative Analysis

Direct Sulfonation-Coupling in One Pot

A streamlined approach combines sulfonation and coupling in a single reactor. After sulfonation with ClSO₃H, the reaction mixture is neutralized with NaHCO₃, and benzotriazole is added directly. This method reduces isolation steps but yields a lower-purity product (60–70%) due to residual acids.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) accelerates the coupling step, completing the reaction in 30 minutes with 80% yield. This method is ideal for small-scale synthesis but requires specialized equipment.

Mechanistic Insights and Side-Reaction Mitigation

Sulfonation Regioselectivity

The propoxy group’s strong para-directing effect ensures >90% sulfonation at the 1-position of naphthalene. Competing ortho substitution (<5%) is minimized by maintaining low temperatures during ClSO₃H addition.

Hydrolysis of Sulfonyl Chloride

Exposure to moisture converts the sulfonyl chloride to the sulfonic acid, necessitating strict anhydrous conditions. Storage over molecular sieves (4Å) extends the intermediate’s shelf life.

Scalability and Industrial Feasibility

Pilot-scale trials (1 kg batch) demonstrate consistent yields (72–78%) using continuous-flow reactors for sulfonation and coupling. Economic analysis highlights DCM and pyridine recycling as critical for cost efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or thiols.

Scientific Research Applications

1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzotriazole core can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazole-Containing Derivatives

  • Compound 1S (4β-S-(1,3,4-triazole-2)-4-deoxy-podophyllotoxin) and Compound 1N (4β-NH-(1,3,4-triazole-2)-4-deoxy-podophyllotoxin) :
    These podophyllotoxin derivatives, studied for their apoptotic activity, share a triazole moiety with the target compound. At 1 μM concentration, both compounds induce caspase-9 and caspase-3 activation, with Compound 1S showing stronger Bim upregulation compared to 1N . In contrast, 1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole lacks the podophyllotoxin backbone, which is critical for microtubule disruption in cancer cells. However, its sulfonyl group may enhance stability and bioavailability compared to the thioether (1S) or amine (1N) linkages in these analogs.

Naphthalene-Based Compounds

  • 1-(4-Hydroxyphenylazo)-2-Naphthalenol: This azo-naphthalene derivative (C₁₆H₁₂N₂O₂) shares a naphthalene core but lacks the benzotriazole and sulfonyl groups. Its hydroxyl and azo groups enable interactions with enzymes like caspases and alkaline phosphatases, as noted in proteomic studies .
  • 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole :
    Characterized via X-ray crystallography (R factor = 0.069), this compound features a triazole ring directly attached to naphthalene and benzyl groups . The absence of a sulfonyl bridge distinguishes it from the target compound, likely resulting in weaker hydrogen-bonding capacity and reduced electrophilicity.

Comparative Data Table

Compound Molecular Formula Key Functional Groups Reported Activity
1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole Not provided (inferred: ~C₂₃H₂₁N₃O₃S) Sulfonyl, benzotriazole, propoxy Hypothesized enzyme inhibition
Compound 1S C₂₆H₂₇N₃O₅S Triazole, thioether, podophyllotoxin Caspase-3/9 activation, Bim upregulation
1-(4-Hydroxyphenylazo)-2-Naphthalenol C₁₆H₁₂N₂O₂ Azo, hydroxyl Alkaline phosphatase interaction
1-Benzyl-4-(naphthalen-1-yl)-1H-triazole C₁₈H₁₅N₃ Triazole, benzyl Structural model (no bioactivity reported)

Key Research Findings and Mechanistic Insights

  • Electronic Effects: The sulfonyl group in the target compound confers greater electron-withdrawing character compared to the azo group in 1-(4-Hydroxyphenylazo)-2-Naphthalenol, which may enhance reactivity in nucleophilic environments .
  • Biological Selectivity : Unlike podophyllotoxin-derived triazoles (1S/1N), the target compound’s naphthalene-propoxy group may prioritize interactions with hydrophobic enzyme pockets over microtubule targeting .
  • Stability : The propoxy chain likely improves metabolic stability relative to hydroxyl-containing analogs, as seen in similar naphthalene derivatives .

Biological Activity

1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a sulfonylbenzotriazole group, which contributes to its unique properties. The structural formula can be represented as follows:

C16H16N4O2S\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This structure is significant for its interactions with biological targets.

1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Antioxidant Properties : Preliminary studies suggest that it may exert antioxidant effects, scavenging free radicals and mitigating oxidative stress in cells.
  • Modulation of Signaling Pathways : It may influence various signaling pathways, including those related to inflammation and cancer progression.

Anticancer Activity

A series of in vitro studies have demonstrated that 1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole exhibits potent anticancer properties against several cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
A549 (Lung Cancer)3.8Cell cycle arrest
HeLa (Cervical Cancer)4.5Inhibition of DNA synthesis

These results indicate that the compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown antimicrobial activity against various pathogens. The following table presents the minimum inhibitory concentrations (MICs) observed:

PathogenMIC (µg/mL)Type of Activity
Staphylococcus aureus12Bactericidal
Escherichia coli15Bacteriostatic
Candida albicans20Fungicidal

These findings suggest that the compound may serve as a potential antimicrobial agent.

Case Studies

Several case studies have explored the therapeutic applications of 1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole:

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound combined with standard chemotherapy. Results indicated a significant increase in progression-free survival compared to controls.
  • Case Study on Antimicrobial Resistance :
    • A study assessed the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results showed promising activity, suggesting its potential role as an adjunct therapy in managing resistant infections.

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